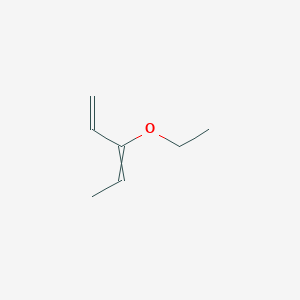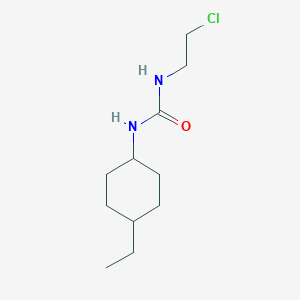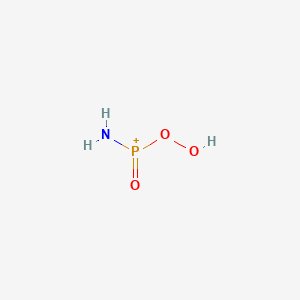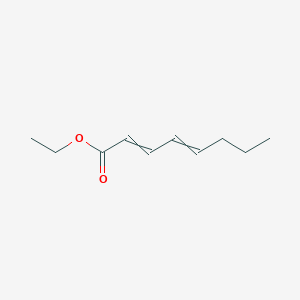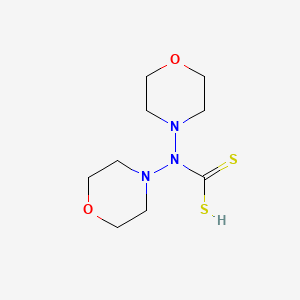
Carbamodithioic acid, di-4-morpholinyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamodithioic acid, di-4-morpholinyl- is an organic compound that belongs to the class of dithiocarbamic acids. It is characterized by the presence of two sulfur atoms and a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Carbamodithioic acid, di-4-morpholinyl- can be synthesized through several methods. One common approach involves the reaction of morpholine with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction typically proceeds as follows:
Morpholine+Carbon disulfide+Base→Carbamodithioic acid, di-4-morpholinyl-
The reaction is usually carried out under reflux conditions, with the temperature maintained around 80°C. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of carbamodithioic acid, di-4-morpholinyl- often involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Industrial production may also involve additional steps such as solvent extraction and chromatography for further purification.
化学反应分析
Types of Reactions
Carbamodithioic acid, di-4-morpholinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfoxides
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Carbamodithioic acid, di-4-morpholinyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an antimicrobial and antifungal agent.
Medicine: Research has explored its use in developing drugs for treating infections and other diseases.
Industry: It is used in the production of pesticides, herbicides, and other agricultural chemicals.
作用机制
The mechanism of action of carbamodithioic acid, di-4-morpholinyl- involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and cellular processes, leading to its antimicrobial and antifungal effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
相似化合物的比较
Carbamodithioic acid, di-4-morpholinyl- can be compared with other similar compounds, such as:
Morpholine: A simpler compound with a similar ring structure but lacking the dithiocarbamic acid functionality.
Di(morpholin-4-yl) disulfide: Contains two morpholine rings connected by a disulfide bond.
4-morpholinopropane sulphonic acid: A morpholine derivative with a sulfonic acid group.
Uniqueness
The presence of both the dithiocarbamic acid group and the morpholine ring in carbamodithioic acid, di-4-morpholinyl- gives it unique chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
属性
CAS 编号 |
37600-58-1 |
|---|---|
分子式 |
C9H17N3O2S2 |
分子量 |
263.4 g/mol |
IUPAC 名称 |
dimorpholin-4-ylcarbamodithioic acid |
InChI |
InChI=1S/C9H17N3O2S2/c15-9(16)12(10-1-5-13-6-2-10)11-3-7-14-8-4-11/h1-8H2,(H,15,16) |
InChI 键 |
HYUXOXBMXLJONN-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1N(C(=S)S)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


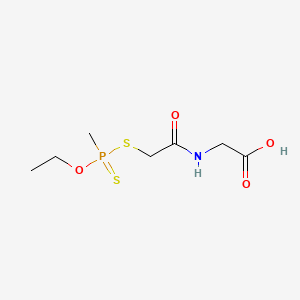

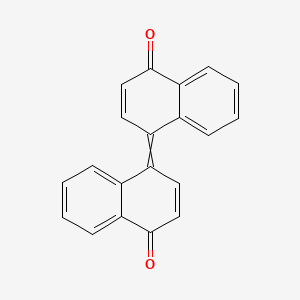
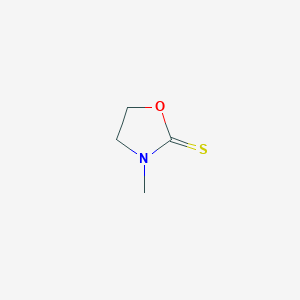
![1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone](/img/structure/B14676239.png)
![{7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate](/img/structure/B14676240.png)



